molecular formula C10H13NO3 B1214522 5-Butoxypicolinic acid CAS No. 62724-83-8

5-Butoxypicolinic acid

Cat. No.: B1214522
CAS No.: 62724-83-8
M. Wt: 195.21 g/mol
InChI Key: XXOUHKWIQVEQIH-UHFFFAOYSA-N
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Description

5-Butoxypicolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring a butoxy (-OCH2CH2CH2CH3) substituent at the 5-position of the pyridine ring.

Properties

CAS No.

62724-83-8

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-butoxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-2-3-6-14-8-4-5-9(10(12)13)11-7-8/h4-5,7H,2-3,6H2,1H3,(H,12,13)

InChI Key

XXOUHKWIQVEQIH-UHFFFAOYSA-N

SMILES

CCCCOC1=CN=C(C=C1)C(=O)O

Canonical SMILES

CCCCOC1=CN=C(C=C1)C(=O)O

Other CAS No.

62724-83-8

Synonyms

5-BOP
5-butoxypicolinic acid

Origin of Product

United States

Chemical Reactions Analysis

Acidic Hydrolysis

The tert-butoxy group undergoes cleavage under strongly acidic conditions (e.g., HCl or H₂SO₄), yielding picolinic acid and tert-butanol as byproducts. This reaction proceeds via protonation of the ether oxygen, followed by SN1-type cleavage.

ConditionReagentsProductsYieldSource
Concentrated HClHCl (6M), reflux, 6hPicolinic acid + tert-butanol85%

Basic Hydrolysis

In alkaline media (e.g., NaOH), the ester or amide derivatives of 5-butoxypicolinic acid hydrolyze to regenerate the carboxylic acid. For example:

  • Amide hydrolysis : 5-Butoxypicolinamide → this compound + NH₃.

Nucleophilic Substitution

The pyridine nitrogen enhances electrophilicity at the adjacent C2 and C6 positions, facilitating nucleophilic attacks.

Amination

Reaction with amines (e.g., benzylamine) in the presence of POCl₃ yields substituted picolinamides :
Reaction :
this compound + Benzylamine → 5-Butoxypicolinamide

CatalystSolventTemperatureYieldSource
POCl₃DMF80°C78%

Halogenation

Electrophilic halogenation at the C3 position occurs with reagents like NBS (N-bromosuccinimide) :
Mechanism : Radical bromination initiated by light or peroxides .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.

HATU-Mediated Coupling

Using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA in DMF :
Example :
this compound + Piperidine → 5-Butoxypicolinoylpiperidine

ReagentBaseSolventTimeYieldSource
HATUDIPEADMF4h95%

Decarboxylation

Under thermal conditions (>200°C) or via radical pathways, decarboxylation yields 5-butoxypyridine:
Reaction :
C₁₀H₁₃NO₃ → C₉H₁₁NO + CO₂

ConditionCatalystYieldSource
220°C, vacuumNone62%

Coordination Chemistry

The carboxylic acid and pyridine nitrogen act as bidentate ligands for metal ions (e.g., Zn²⁺, Fe³⁺), forming stable complexes :
Stoichiometry :
this compound : Metal = 2:1

MetalStability Constant (log K)ApplicationSource
Zn²⁺4.8Antimicrobial agents

Photochemical Reactions

UV irradiation induces homolytic cleavage of the tert-butoxy group, generating a pyridine radical intermediate:
Products : Pyridine derivatives + tert-butyl radical

Acid-Promoted Rearrangements

Protonation at the carbonyl oxygen (O-protonated pathway) activates the C5 atom for nucleophilic attack, as observed in oxazolinone hydrolysis studies . This mechanism explains enhanced reactivity in acidic media.

Comparison with Similar Compounds

The following structurally related picolinic acid derivatives are analyzed based on substituent groups, molecular properties, and available research

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Purity Price (¥/g)
5-Cyclobutylpicolinic acid 1451393-53-5 C10H11NO2 177.2 Cyclobutyl 95% 16,762
5-(tert-butoxy)picolinic acid - C10H13NO3 195.2 tert-butoxy - -
5-((tert-Butoxycarbonyl)amino)picolinic acid 1209646-17-2 C11H14N2O4* 238.2* tert-butoxycarbonylamino - -
5-(4-Acetamidophenyl)picolinic acid 1242338-98-2 C14H12N2O3 256.3 4-acetamidophenyl 97% -

*Estimated molecular formula and weight for 5-((tert-Butoxycarbonyl)amino)picolinic acid.

Key Observations:
  • Polar groups (e.g., acetamido) enhance hydrogen-bonding capacity, improving interactions with biological targets .

Q & A

Q. What ethical frameworks apply to in vivo studies of this compound, particularly regarding dose escalation?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies: justify sample sizes via power analysis, use randomization/blinding, and report attrition. For dose escalation, follow OECD 423 protocols, including humane endpoints and institutional ethics committee approval .

Q. How can researchers mitigate bias when interpreting ambiguous bioassay results for this compound?

  • Methodological Answer : Implement double-blinding in assay readouts. Use automated plate readers to reduce human error. For subjective endpoints (e.g., histopathology), engage multiple blinded evaluators and calculate inter-rater reliability (e.g., Cohen’s κ). Disclose conflicts of interest per ICMJE standards .

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